N-(2-benzylphenyl)pyridine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-benzylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(17-10-6-12-20-14-17)21-18-11-5-4-9-16(18)13-15-7-2-1-3-8-15/h1-12,14H,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXFQTSMWDPNOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 2 Benzylphenyl Pyridine 3 Carboxamide
Retrosynthetic Analysis and Strategic Disconnection Approaches for N-(2-benzylphenyl)pyridine-3-carboxamide
A retrosynthetic analysis of this compound identifies the central amide bond as the primary and most logical point for disconnection. This C-N bond cleavage simplifies the target molecule into two key precursors: 2-benzylphenylamine and a nicotinic acid derivative, such as nicotinoyl chloride or nicotinic acid itself.
This primary disconnection is based on the well-established and reliable amidation reaction. Further retrosynthetic analysis of the 2-benzylphenylamine precursor suggests two main strategic disconnections for the formation of the biaryl moiety. The first involves a C-C bond disconnection between the phenyl rings, pointing towards a cross-coupling reaction, such as a Suzuki or Negishi coupling, between a phenyl boronic acid (or organozinc reagent) and a halogenated aniline (B41778) derivative. A second approach involves a C-N bond disconnection on the aniline, leading to a precursor like 2-benzylbromobenzene which can undergo amination. The benzyl (B1604629) group itself can be introduced via Friedel-Crafts benzylation or through a palladium-catalyzed coupling reaction.
The nicotinic acid portion is a readily available commercial starting material, simplifying its synthetic considerations. This retrosynthetic blueprint provides a flexible and modular approach to the synthesis of this compound and its analogs, allowing for modifications in each of the key fragments.
Classical and Modern Synthetic Routes to this compound and its Precursors
Multi-Step Synthesis Pathways and Optimization of Reaction Conditions
The multi-step synthesis of this compound typically involves the initial preparation of 2-benzylphenylamine followed by its acylation. The synthesis of 2-benzylphenylamine can be approached in several ways, with optimization of reaction conditions being crucial for maximizing yield and purity.
One common pathway to substituted N-benzyl anilines involves the reaction of an aniline with a benzyl halide. The reaction of aniline with benzyl chloride, for instance, can be carried out in the presence of a base like sodium bicarbonate in an aqueous medium. The temperature is a critical parameter, with the reaction often conducted at elevated temperatures (e.g., 90-95 °C) to drive the reaction to completion. The workup procedure typically involves separation of the organic phase, washing with brine, and drying over an anhydrous salt like sodium sulfate.
For the final amide bond formation, the reaction of 2-benzylphenylamine with nicotinoyl chloride is a classical and vigorous method. This reaction is often performed in the cold to control its exothermicity and can produce a mixture of the desired N-phenylethanamide and a phenylammonium chloride salt. When using less reactive acylating agents like ethanoic anhydride, heating is generally required. Optimization of these conditions includes the choice of solvent, temperature, and the potential use of a non-nucleophilic base to scavenge the acid byproduct.
The table below summarizes typical reaction conditions for the key synthetic steps.
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Precursor Synthesis | Aniline, Benzyl Chloride | Sodium Bicarbonate | Water | 90-95 | - |
| Amidation | 2-benzylphenylamine, Nicotinoyl Chloride | - | - | Cold | - |
| Amidation | 2-benzylphenylamine, Nicotinic Acid | Boric Acid | Toluene (B28343) | Reflux | High |
Data is illustrative of general conditions and may not represent optimized yields for this specific compound.
One-Pot Reaction Strategies and Catalytic Considerations
One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. While specific one-pot syntheses for this compound are not extensively documented in the literature, related one-pot procedures for the synthesis of N-aryl carboxamides provide a conceptual framework. nih.govacs.orgrsc.orgacs.org
A hypothetical one-pot strategy could involve the in-situ generation of 2-benzylphenylamine followed by the direct addition of the acylating agent. More advanced one-pot methods for amide synthesis include three-component coupling reactions. For example, a one-pot synthesis of α-iminocarboxamides has been developed via the nucleophilic addition of an alkylsamarium(III) species to isocyanides and subsequent addition to isocyanates. acs.org Such multi-component approaches, while not directly applied to the target molecule, highlight the potential for developing highly convergent and efficient syntheses. nih.govacs.orgrsc.org
Catalysis plays a crucial role in modern amide bond formation. Boric acid has emerged as an inexpensive and environmentally benign catalyst for the direct amidation of carboxylic acids with amines. orgsyn.org This method avoids the need for pre-activation of the carboxylic acid, thus simplifying the procedure and reducing waste. The reaction is typically carried out at reflux in a solvent like toluene that allows for the azeotropic removal of water. Nickel-catalyzed reductive coupling has also been shown to be an effective method for the synthesis of diverse amides. researchgate.netfigshare.com
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of active pharmaceutical ingredients to minimize environmental impact. pharmtech.comnih.govmdpi.comresearchgate.netdcatvci.org In the context of this compound synthesis, several of these principles can be implemented.
Waste Prevention and Atom Economy: The choice of synthetic route has a direct impact on waste generation. Direct amidation methods using catalysts like boric acid have a higher atom economy than traditional methods that require stoichiometric activating agents. orgsyn.org
Use of Safer Solvents and Auxiliaries: The selection of solvents is a key consideration. The use of water as a solvent in the synthesis of precursors, where feasible, is a green alternative to volatile organic compounds. mdpi.com Efforts to reduce or replace solvents in purification steps, for example by favoring crystallization over chromatography, also align with green chemistry principles.
Catalysis: The use of catalytic reagents over stoichiometric ones is a cornerstone of green chemistry. pharmtech.com Catalytic methods for both C-C bond formation in the biaryl precursor and for the final C-N amide bond formation are preferable. The recyclability of heterogeneous catalysts, such as Nb2O5 for amidation, further enhances the green credentials of a synthetic process. researchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible can significantly reduce the energy consumption of a synthesis. pharmtech.comdcatvci.org The development of highly active catalysts that allow for lower reaction temperatures is an active area of research.
Catalytic Systems and Ligand Design for Selective Synthesis of this compound
The selective synthesis of this compound, particularly the construction of the 2-benzylphenylamine precursor via cross-coupling reactions, relies heavily on advanced catalytic systems. Palladium-catalyzed amination (Buchwald-Hartwig amination) is a powerful tool for the formation of the C-N bond. nih.govorganic-chemistry.orgnih.govresearchgate.netacs.org
The choice of ligand is critical for the success of these reactions, as it influences the catalyst's stability, activity, and selectivity. nih.govorganic-chemistry.org For the amination of aryl halides, ligands are designed to be both electron-rich and sterically demanding. nih.gov This promotes the formation of a monoligated Pd(0) complex, activates palladium for oxidative addition, provides steric protection to prevent side reactions, and facilitates the final C-N bond-forming reductive elimination. nih.gov Bipyrazole-based bulky monodentate phosphine (B1218219) ligands, for example, have been developed to minimize undesired side reactions like β-hydride elimination. nih.gov
The table below showcases some representative palladium catalysts and ligands used in C-N cross-coupling reactions relevant to the synthesis of the precursors of this compound.
| Catalyst/Precatalyst | Ligand | Application |
| Palladium(II) acetate | Josiphos-type ligands | Amination of aryl halides with ammonia (B1221849) acs.org |
| Pd-precatalyst | KPhos (a dialkyl biheteroaryl phosphine) | Amination of aryl halides with aqueous ammonia organic-chemistry.orgnih.gov |
| [(JosiPhos)NiCl2] | JosiPhos | Nickel-catalyzed amination researchgate.net |
Derivatization Strategies and Analog Synthesis of this compound
The core structure of this compound serves as a versatile scaffold for the synthesis of a wide range of analogs, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.govnih.govresearchgate.netmdpi.comresearchgate.net Derivatization can be achieved by modifying any of the three key components of the molecule: the benzyl ring, the phenyl ring, or the pyridine (B92270) ring.
Modification of the Phenyl and Benzyl Rings: Substituents can be introduced onto the phenyl and benzyl rings of the 2-benzylphenylamine precursor. This can be accomplished by starting with appropriately substituted anilines or benzyl halides. The electronic and steric properties of these substituents can be systematically varied to probe their effect on biological activity.
Modification of the Pyridine Ring: The pyridine-3-carboxamide (B1143946) moiety can also be modified. For instance, different isomers of the pyridine carboxylic acid can be used, or substituents can be introduced onto the pyridine ring. A study on N-benzylpyrazine-2-carboxamide derivatives, which are structurally related to the pyridine analogs, demonstrated that modifications on the heterocyclic ring can significantly impact biological activity. mdpi.comnih.gov
The synthesis of analogs often employs the same fundamental amide coupling strategies used for the parent compound. The modular nature of the retrosynthetic analysis allows for a combinatorial-like approach to the generation of a library of analogs for biological screening. nih.govnih.govgoogle.comresearchgate.net
The table below provides examples of related carboxamide derivatives and their synthetic starting materials, illustrating the potential for analog synthesis.
| Derivative Class | Key Starting Materials |
| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | Substituted anilines, 3-aminothieno[2,3-b]pyridine-2-carboxylic acid nih.gov |
| N-Benzyl-3-chloropyrazine-2-carboxamides | Substituted benzylamines, 3-chloropyrazine-2-carbonyl chloride mdpi.comnih.gov |
| 1H-Thieno[3,4-d]imidazole-4-carboxamides | Substituted amines, 1H-thieno[3,4-d]imidazole-4-carboxylic acid nih.gov |
Scaffold Modification and Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) provides a powerful strategy for the rapid generation of a wide array of structurally distinct molecules from a common starting material. researchgate.netdigitellinc.comnih.gov This approach is particularly valuable for creating libraries of compounds for biological screening. For the this compound scaffold, DOS can be envisioned through several key transformations that modify its core components: the pyridine ring, the amide linkage, and the biaryl-like benzylphenyl moiety.
One key strategy involves the modification of the pyridine ring. The pyridine nucleus can be functionalized through various C-H activation and cross-coupling reactions to introduce a range of substituents. For instance, late-stage functionalization techniques allow for the introduction of functional groups at specific positions on the pyridine ring of complex molecules. beilstein-journals.org This can lead to derivatives with altered electronic properties and steric profiles.
Another avenue for diversification lies in modifying the amide bond. The amide C–N bond, while generally stable, can be activated for transformation under specific catalytic conditions. nih.gov This could allow for the introduction of different aryl or alkyl groups on the nitrogen atom, moving beyond the 2-benzylphenyl group to other biaryl or substituted phenyl moieties.
The benzylphenyl group itself is a prime target for scaffold modification. Drawing parallels from the synthesis of biaryl-containing medium rings, intramolecular oxidative coupling reactions could be employed to create cyclized derivatives, thereby rigidifying the structure and exploring new chemical space. nih.govcam.ac.uk Furthermore, late-stage C-H functionalization can be applied to the benzyl or phenyl rings of the 2-benzylphenyl substituent. Manganese-catalyzed benzylic C–H amination, for example, could introduce new functional handles on the benzylic methylene (B1212753) bridge. beilstein-journals.org
A powerful approach for generating diversity is through scaffold hopping, where one core heterocyclic system is replaced by another with similar spatial and electronic properties. This can lead to the discovery of novel chemotypes with improved properties.
Below is a table summarizing potential diversity-oriented synthesis strategies for the this compound scaffold, based on methodologies applied to related structures.
| Modification Site | Synthetic Strategy | Potential Reagents/Catalysts | Anticipated Outcome |
| Pyridine Ring | Late-Stage C-H Functionalization | Manganese Catalysts, Photoredox Catalysts | Introduction of alkyl, aryl, or heteroatom substituents at various positions. |
| Amide Linkage | Amide C–N Bond Activation | N-Heterocyclic Carbene (NHC) Catalysts | Replacement of the 2-benzylphenyl group with other aryl or alkyl substituents. |
| Benzylphenyl Group | Intramolecular Cyclization | Oxidative Coupling Agents | Formation of rigid, polycyclic structures. |
| Benzylphenyl Group | Late-Stage C-H Amination | Mn(III) Catalysts, Iminoiodinanes | Introduction of amine functionalities on the benzyl or phenyl rings. |
| Entire Scaffold | Scaffold Hopping | N/A | Replacement of the pyridine ring with other heterocycles (e.g., pyrimidine, pyrazine). |
Regioselective and Stereoselective Functionalization Approaches
The precise control of regioselectivity and stereoselectivity is crucial for establishing structure-activity relationships and developing optimized molecular entities. For this compound, these considerations are paramount, particularly concerning the orientation of substituents on the pyridine ring and the chirality arising from restricted rotation around the N-C(aryl) bond (atropisomerism).
Regioselective Functionalization:
The functionalization of the pyridine ring in pyridine-3-carboxamides can be directed to specific positions. Neighboring group assistance, for example, can facilitate regioselective transformations. nih.gov In the context of this compound, the amide group itself can direct C-H activation to the C2 or C4 positions of the pyridine ring. The use of specific catalysts and directing groups can favor one position over the other. For instance, certain transition metal catalysts are known to direct C-H functionalization of pyridine derivatives with high regioselectivity. rsc.org
The benzylphenyl moiety also offers opportunities for regioselective functionalization. The electronic and steric properties of the existing substituents will influence the position of further electrophilic or nucleophilic attack.
Stereoselective Functionalization:
A key stereochemical feature of this compound is the potential for atropisomerism due to hindered rotation around the N-C(aryl) single bond. The synthesis of single atropisomers is a significant challenge and a key goal for understanding the biological activity of such compounds.
Catalytic enantioselective methods are at the forefront of synthesizing atropisomeric amides. bohrium.com These methods often employ chiral catalysts that can differentiate between the two enantiotopic faces of the prochiral substrate during the bond-forming step. For example, palladium-catalyzed asymmetric allylic substitution reactions have been used to create planar-chiral cyclic amides. cam.ac.uk While not a direct analogue, the principles can be extended to the synthesis of axially chiral acyclic amides.
The stereoselective synthesis of atropisomeric bipyridine N,N'-dioxides has been achieved through oxidative coupling, highlighting the potential for stereocontrol in the formation of biaryl-like structures. nih.govlboro.ac.uk Such strategies could be adapted for the intramolecular cyclization of this compound derivatives to generate stereochemically defined products.
Biocatalytic approaches also offer a powerful tool for stereoselective C-H functionalization. nih.gov Engineered enzymes can perform highly enantioselective amidations at benzylic C-H bonds, a transformation that could be applied to the benzyl group of the target molecule to introduce a chiral center with high stereocontrol. nih.gov
The table below outlines potential regioselective and stereoselective functionalization strategies applicable to the this compound scaffold.
| Transformation Type | Methodology | Key Reagents/Catalysts | Expected Outcome |
| Regioselective | |||
| Pyridine C-H Functionalization | Directed C-H Activation | Transition Metal Catalysts (e.g., Pd, Rh, Ir) | Site-selective introduction of functional groups at C2, C4, or C6. |
| Benzylphenyl Functionalization | Electrophilic Aromatic Substitution | Lewis/Brønsted Acids | Introduction of substituents at specific positions on the phenyl or benzyl rings. |
| Stereoselective | |||
| Atroposelective Synthesis | Catalytic Asymmetric Synthesis | Chiral Ligands with Pd, Rh, or Ir Catalysts | Enantioselective formation of one atropisomer over the other. |
| Diastereoselective Synthesis | Substrate-Controlled Reactions | Chiral Auxiliaries | Control of diastereoselectivity in molecules with multiple stereocenters. |
| Enantioselective C-H Amidation | Biocatalysis | Engineered Cytochrome P450 Enzymes | Introduction of a chiral amide at the benzylic position with high enantiomeric excess. |
| Stereoselective Cyclization | Oxidative Coupling | Chiral Catalysts | Formation of cyclized products with defined stereochemistry. |
Advanced Structural and Conformational Analysis of N 2 Benzylphenyl Pyridine 3 Carboxamide
Single Crystal X-ray Diffraction Studies of N-(2-benzylphenyl)pyridine-3-carboxamide
No published single-crystal X-ray diffraction data could be located for this compound.
Information on the solid-state conformation and intermolecular interactions derived from crystallographic studies is not available.
There are no studies reporting on the polymorphism or co-crystallization of this compound in the available literature.
Solution-State Conformation and Dynamics of this compound
Specific advanced Nuclear Magnetic Resonance (NMR) spectroscopic studies focused on the conformational elucidation of this compound in solution are not documented in the searched scientific literature.
No data from chiroptical spectroscopy, such as circular dichroism, for this compound or its potential chiral derivatives are available.
Vibrational Spectroscopy (IR, Raman) for Detailed Structural Probing
While general principles of IR and Raman spectroscopy can be applied to predict characteristic bands for functional groups present in the molecule (e.g., C=O stretch, N-H stretch, aromatic C-H stretches), specific, experimentally-derived, and interpreted IR and Raman spectra for this compound have not been published. Theoretical calculations and detailed assignments for this specific compound are also absent from the literature.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for Structural Confirmation Beyond Basic Identification
High-resolution mass spectrometry (HRMS) serves as a powerful analytical tool for the unambiguous structural confirmation of synthesized organic molecules, offering a significant advantage over nominal mass measurements by providing the exact mass of the analyte and its fragments with high precision. This level of accuracy allows for the determination of the elemental composition of ions, which is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas. In the analysis of this compound, HRMS would be instrumental in verifying its molecular formula, C₁₉H₁₆N₂O.
Table 3.4.1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₂O |
| Theoretical Monoisotopic Mass | 288.1263 g/mol |
| Theoretical [M+H]⁺ Ion | 289.1335 m/z |
In a typical HRMS analysis using a technique such as electrospray ionization (ESI), the compound would be expected to be observed primarily as its protonated molecule, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) would then be compared to the theoretical value. A match within a narrow mass tolerance window (typically < 5 ppm) would provide strong evidence for the correct elemental composition.
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), are employed to fragment the precursor ion (e.g., [M+H]⁺) and analyze the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure, revealing information about the connectivity of its atoms and the relative strengths of its chemical bonds.
For this compound, the fragmentation is anticipated to occur at the most labile bonds, primarily the amide C-N bond and the bonds of the benzyl (B1604629) group. General principles of amide fragmentation suggest that a common cleavage pathway involves the breaking of the amide bond. nih.govrsc.org This would lead to the formation of characteristic fragment ions.
A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would likely involve the following key steps:
Formation of the Nicotinoyl Cation: Cleavage of the amide C-N bond would result in the formation of the nicotinoyl cation.
Formation of the Benzyl Cation and Related Fragments: Cleavage of the bond between the benzyl group and the phenyl ring is another probable fragmentation route. The benzyl cation is a stable carbocation and its observation would be a strong indicator of the benzyl moiety. Further fragmentation of the benzyl-containing portion of the molecule could also occur.
Table 3.4.2: Plausible Fragment Ions in the ESI-MS/MS Spectrum of [this compound+H]⁺
| Fragment Ion | Proposed Structure/Origin | Theoretical m/z |
|---|---|---|
| [C₆H₄NCO]⁺ | Nicotinoyl cation from C-N amide bond cleavage | 106.0495 |
| [C₇H₇]⁺ | Benzyl cation from cleavage of the C-C bond linking the benzyl group | 91.0542 |
| [C₁₃H₁₂N]⁺ | 2-aminobiphenyl (B1664054) fragment radical cation after amide bond cleavage and H rearrangement | 182.0964 |
It is important to note that the exact fragmentation pattern can be influenced by the experimental conditions, such as the collision energy used. nih.gov A detailed analysis of the MS/MS spectrum, including the precise masses of the fragment ions, would be essential to piece together the complete fragmentation pathway and unequivocally confirm the structure of this compound.
Computational and Theoretical Investigations of N 2 Benzylphenyl Pyridine 3 Carboxamide
Quantum Chemical Calculations of N-(2-benzylphenyl)pyridine-3-carboxamide
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine a molecule's optimized geometry and electronic characteristics. umd.edu For molecules in the pyridine-carboxamide class, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. mdpi.comnih.gov
The electronic structure of this compound can be thoroughly examined using quantum calculations. Key areas of analysis include the distribution of electrons and the nature of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. semanticscholar.org For similar carboxamide compounds, these orbitals are often localized over different parts of the molecule, such as the pyridine (B92270) and phenyl rings, influencing their interaction capabilities. semanticscholar.org
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In these maps, red areas denote regions of high electron density (electronegative, susceptible to electrophilic attack), while blue areas indicate electron-deficient regions (electropositive, susceptible to nucleophilic attack). For this compound, the oxygen atom of the carbonyl group and the nitrogen of the pyridine ring are expected to be prominent electronegative sites.
Table 1: Representative Frontier Molecular Orbital Properties Calculated for a Carboxamide Scaffold This table presents typical data obtained from DFT calculations for analogous structures, as specific experimental or calculated values for this compound are not publicly available.
| Parameter | Typical Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.2 | Electron-donating capacity |
| ELUMO | -1.8 | Electron-accepting capacity |
| Energy Gap (ΔE) | 4.4 | Chemical stability and reactivity |
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the molecule's chemical behavior. These descriptors, based on conceptual DFT, provide a numerical basis for predicting reactivity. mdpi.com
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): (I + A) / 2. Measures the ability to attract electrons.
Chemical Hardness (η): (I - A) / 2. Measures resistance to change in electron distribution.
Chemical Softness (S): 1 / (2η). The reciprocal of hardness.
Electrophilicity Index (ω): χ² / (2η). Measures the propensity of a species to accept electrons.
These indices are crucial for comparing the reactivity of a series of related compounds. mdpi.com Furthermore, reaction pathway simulations can be performed to model chemical transformations. By mapping the potential energy surface, researchers can identify transition states and calculate activation barriers, elucidating reaction mechanisms, such as cyclization or substitution reactions, that similar heterocyclic compounds undergo. mdpi.com
Table 2: Representative Global Reactivity Descriptors for a Carboxamide Scaffold This table illustrates typical reactivity descriptors derived from DFT calculations for analogous structures.
| Reactivity Descriptor | Formula | Typical Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.2 |
| Electron Affinity (A) | -ELUMO | 1.8 |
| Electronegativity (χ) | (I+A)/2 | 4.0 |
| Chemical Hardness (η) | (I-A)/2 | 2.2 |
| Electrophilicity Index (ω) | χ²/(2η) | 3.64 |
Molecular Dynamics Simulations of this compound
While quantum calculations examine static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions in a simulated environment, such as in water or in complex with a protein. frontiersin.org
This compound possesses significant conformational flexibility due to its rotatable bonds, particularly around the amide linkage and the benzyl (B1604629) group. MD simulations can extensively sample the conformational space available to the molecule. rsc.org From the resulting trajectory, a Free Energy Landscape (FEL) can be constructed. researchgate.net
The FEL is typically plotted against two or three principal components (PCs) derived from Principal Component Analysis (PCA) of the atomic coordinates. This landscape reveals the most stable conformational states of the molecule as deep energy minima. researchgate.netqut.edu.au The analysis helps identify the preferred three-dimensional shapes the molecule adopts in solution, which is crucial for understanding its ability to interact with biological targets. nih.gov
MD simulations are a cornerstone of modern drug discovery for investigating how a ligand interacts with a biological macromolecule, such as a receptor or enzyme. frontiersin.org After docking this compound into a target's binding site, MD simulations can assess the stability and dynamics of the resulting complex. nih.govnih.gov
Key parameters analyzed from the simulation trajectory include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions, indicating the stability of the complex. A stable RMSD suggests the ligand remains securely bound. mdpi.com
Radius of Gyration (RoG): Indicates the compactness of the protein. Significant changes can suggest that ligand binding induces conformational shifts. mdpi.com
Hydrogen Bonds: The number and duration of hydrogen bonds between the ligand and the protein are tracked, as these are often critical for binding affinity and specificity. mdpi.com
These analyses provide an atomic-level understanding of the binding mode and stability, which is essential for rational drug design. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. researchgate.netnih.gov
The process involves several steps:
Dataset Assembly: A series of structurally related compounds with experimentally measured biological activities is collected. nih.gov
Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., quantum chemical parameters, molecular interaction fields). researchgate.netmdpi.com
Model Building: The dataset is divided into a training set, used to build the model, and a test set, used to validate it. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to create a mathematical equation linking the descriptors to the activity. nih.govresearchgate.net
Validation: The model's predictive power is rigorously assessed using statistical metrics like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and external validation on the test set. nih.gov
A robust QSAR model can reveal which structural features—such as the presence of electron-withdrawing groups on a phenyl ring or specific steric properties—are favorable for the desired biological activity. researchgate.net
Table 3: Generic Example of a 2D-QSAR Model Equation This table shows a hypothetical QSAR model to illustrate the relationship between descriptors and activity.
| Model Component | Description |
|---|---|
| Equation | pIC50 = 0.5 * (LogP) - 0.2 * (TPSA) + 1.1 * (BalabanJ) + 3.5 |
| Statistical Parameters | r² = 0.85, q² = 0.72, F = 55.6, p < 0.001 |
| Interpretation | This hypothetical model suggests that higher lipophilicity (LogP) and a higher Balaban J index (a topological descriptor related to branching) are positively correlated with activity, while a larger topological polar surface area (TPSA) is negatively correlated. |
Based on a comprehensive search of available scientific literature, there is currently no specific published data regarding the computational and theoretical investigations (including QSAR, pharmacophore generation, structure-based drug design, virtual screening, or molecular docking) for the exact chemical compound This compound .
The pyridine carboxamide structure is recognized as a privileged scaffold in medicinal chemistry, and numerous studies have been conducted on its analogues. For instance, research on related structures like 2-amino-N-benzylpyridine-3-carboxamides has explored their potential as c-Met kinase inhibitors, and various pyridine derivatives have been investigated for a range of biological activities. nih.gov These investigations frequently employ the computational techniques you've outlined to understand structure-activity relationships and guide the design of new potential therapeutic agents. rsc.orgmdpi.comresearchgate.net
However, without specific studies focused on this compound, it is not possible to provide a scientifically accurate and detailed analysis for the requested outline sections. Generating content for these sections would require access to research data that is not present in the public domain.
To fulfill the request for an article on this specific compound, the necessary primary research and computational analysis would first need to be performed and published.
Biological Activity and Mechanistic Investigations of N 2 Benzylphenyl Pyridine 3 Carboxamide Preclinical Focus
Enzyme Inhibition and Modulation Studies of N-(2-benzylphenyl)pyridine-3-carboxamide
Many drugs exert their effects by inhibiting or modulating the activity of enzymes. The pyridine-3-carboxamide (B1143946) scaffold is present in numerous known enzyme inhibitors. nih.gov Therefore, a thorough investigation into the potential enzyme-modulating properties of this compound is a standard component of its preclinical workup.
If this compound is found to inhibit a specific enzyme, detailed kinetic studies are performed to characterize the nature of this inhibition. These experiments measure the rate of the enzymatic reaction at varying substrate and inhibitor concentrations.
By plotting the data, for example on a Michaelis-Menten or a Lineweaver-Burk plot, key parameters can be determined:
Vmax : The maximum rate of the reaction.
Km : The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate.
IC50 : The concentration of the inhibitor required to reduce enzyme activity by 50%.
Ki : The inhibition constant, representing the affinity of the inhibitor for the enzyme.
The pattern of changes in Vmax and Km in the presence of the inhibitor reveals the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
| Type of Inhibition | Mechanism | Effect on Km | Effect on Vmax |
| Competitive | Inhibitor binds to the active site, competing with the substrate. | Increases | Unchanged |
| Non-competitive | Inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its efficiency. | Unchanged | Decreases |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. | Decreases | Decreases |
Beyond simple inhibition, a compound may act as an allosteric modulator. Allosteric modulators bind to a site on the enzyme distinct from the active site (the allosteric site) to either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the enzyme's activity. nih.gov This mechanism offers the potential for greater target selectivity, as allosteric sites are often less conserved across enzyme families than active sites. nih.gov Investigating this possibility for this compound would involve binding and activity assays designed to detect modulation in the absence of competition with the natural substrate.
Specificity is a crucial attribute of a potential therapeutic agent. To assess this, this compound would be tested against a panel of related enzymes (e.g., a kinase panel if the primary target is a kinase). The goal is to demonstrate that the compound inhibits its intended target at concentrations significantly lower than those required to inhibit other, off-target enzymes, thereby minimizing the potential for unintended biological effects.
Receptor Binding and Signal Transduction Pathway Modulation by this compound
In addition to enzymes, cell surface and intracellular receptors are major classes of drug targets. The pyridine (B92270) scaffold is a common feature in molecules designed to interact with various receptors. nih.gov
Receptor binding assays are used to determine if this compound binds to a specific receptor and with what affinity. In a typical competitive binding assay, a radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor in the presence of varying concentrations of the test compound. The ability of this compound to displace the radiolabeled ligand is measured, allowing for the calculation of its binding affinity (Ki).
If binding is confirmed, the functional consequence of this interaction must be determined. It is necessary to establish whether the compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor from being activated by its natural ligand), or an allosteric modulator. nih.gov This is assessed by measuring the impact on the receptor's downstream signal transduction pathway. For example, if the target were a G-protein coupled receptor (GPCR), researchers would measure changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+) upon exposure to the compound. nih.gov Such studies clarify whether the compound merely occupies the receptor or actively modulates its signaling output, providing a complete picture of its pharmacological effect at the receptor level.
Radioligand Binding Assays and Receptor Affinity Determination
No information is available in the public domain regarding radioligand binding assays conducted with this compound to determine its affinity for specific biological targets.
Cell-Based Reporter Assays and Downstream Signaling Analysis
There is no published data on the use of cell-based reporter assays to investigate the effects of this compound on downstream signaling pathways.
Cellular Profiling of this compound in in vitro Models
Cell Line-Based Efficacy Assays (e.g., anti-proliferative activity in relevant cell lines)
Specific data on the anti-proliferative activity of this compound in any cell line is not available in the reviewed literature.
Apoptosis, Necrosis, and Autophagy Pathway Analysis
There are no studies available that analyze the induction of apoptosis, necrosis, or autophagy by this compound in cellular models.
Gene Expression and Proteomic Analysis in Treated Cells
No gene expression or proteomic analyses have been published for cells treated with this compound.
Preclinical Efficacy Studies of this compound in in vivo Animal Models
Information regarding the evaluation of this compound in any in vivo animal models for preclinical efficacy is not present in the available scientific literature.
Selection and Characterization of Relevant Animal Disease Models
The initial step in evaluating the in vivo potential of a compound such as this compound involves the selection of appropriate animal models that mimic human diseases. For compounds with a pyridine-carboxamide scaffold, which are often investigated for anti-inflammatory or anti-cancer properties, a range of models may be considered.
For instance, in the context of inflammatory diseases like rheumatoid arthritis, rodent models such as collagen-induced arthritis (CIA) in rats or mice are commonly employed. nih.govcornell.edu These models replicate many of the pathological features of the human disease, including joint inflammation, cartilage destruction, and bone erosion. For systemic lupus erythematosus (SLE), murine models like the MRL/lpr or pristane-induced lupus models are frequently used to study the compound's effect on autoantibody production and end-organ damage. nih.govcornell.edunih.gov In oncology, patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are considered the gold standard for evaluating anti-cancer efficacy. frontiersin.org
The characterization of these models is crucial and involves confirming the development of disease-specific pathologies and clinical signs before the administration of the test compound. This ensures that the model is robust and that any observed therapeutic effects can be confidently attributed to the compound .
Efficacy Assessment in Animal Disease Models
Once a relevant animal model is established, the efficacy of this compound would be assessed. This involves administering the compound to the diseased animals and monitoring for changes in disease progression compared to a control group receiving a placebo.
In arthritis models, efficacy would be determined by measuring parameters such as paw swelling, clinical scores of disease severity, and histological analysis of joint tissues to assess inflammation and damage. nih.gov For infectious diseases like tuberculosis, efficacy is often measured by the reduction in bacterial load (colony-forming units or CFUs) in target organs such as the lungs and spleen. biospace.com In cancer models, efficacy is typically evaluated by measuring tumor growth inhibition over time. frontiersin.org
Biomarker Identification and Validation in Animal Systems
To understand the mechanism of action and to have translatable measures of drug effect, biomarker studies are conducted in animal models. Biomarkers are measurable indicators of a biological state or condition and can reflect the pharmacological response to a drug.
For compounds targeting inflammatory pathways, relevant biomarkers could include the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the blood or affected tissues. nih.govnih.gov In some cases, a broader analysis of gene expression changes, such as an interferon gene signature, may be used. nih.govcornell.edu In oncology, biomarkers might include the inhibition of specific signaling pathways within the tumor cells or markers of apoptosis (programmed cell death). drugtargetreview.com The validation of these biomarkers in animal models is a critical step before they can be considered for use in clinical trials.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies of this compound (in vitro and animal models only)
Pharmacokinetic (PK) studies describe what the body does to a drug, while pharmacodynamic (PD) studies describe what a drug does to the body. The integration of these two areas is crucial for optimizing drug dosage and scheduling.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Systems
ADME studies are fundamental to understanding the disposition of a compound in a living organism. These studies are typically conducted in various animal species, such as rats and dogs, to assess the compound's potential for oral bioavailability and to understand its metabolic fate.
Absorption: The process by which the drug enters the bloodstream. In vitro assays, such as the Caco-2 permeability assay, can predict intestinal absorption. In vivo studies measure the rate and extent of absorption after oral administration.
Distribution: The reversible transfer of a drug from the bloodstream to various tissues in the body. This determines where the drug goes and at what concentration.
Metabolism: The chemical conversion of the drug by enzymes, primarily in the liver. In vitro studies using liver microsomes or hepatocytes from different species can predict the metabolic stability of a compound. youtube.com
Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.
Metabolite Identification and Biotransformation Pathways
Identifying the metabolites of a drug is a critical component of ADME studies. This helps in understanding the clearance mechanisms and in identifying any potentially active or toxic metabolites. This process involves incubating the parent drug with liver microsomes or hepatocytes and then using analytical techniques like mass spectrometry to identify the chemical structures of the resulting metabolites.
PK/PD Modeling and Simulation for Preclinical Optimization
PK/PD modeling is a mathematical approach used to describe the relationship between drug concentration and its pharmacological effect over time. drugtargetreview.com By developing a mechanistic PK/PD model, researchers can simulate different dosing regimens to predict the optimal dose and schedule needed to achieve the desired therapeutic effect in preclinical models. nih.gov This modeling can help in translating findings from in vitro studies to the in vivo setting and can reduce the number of animal studies required. drugtargetreview.com The iterative process of building and refining a PK/PD model throughout preclinical development is a key strategy for successful drug development.
Interactive Data Table: Illustrative Preclinical Efficacy Data for a Hypothetical Pyridine-Carboxamide Derivative
| Animal Model | Compound | Efficacy Endpoint | Result |
| Rat Collagen-Induced Arthritis | Compound X | Reduction in Paw Swelling | 50% reduction at 30 mg/kg |
| Mouse Model of Tuberculosis | Compound Y | Log Reduction in Lung CFU | 2-log reduction at 100 mg/kg |
| Murine Lupus Model (MRL/lpr) | Compound Z | Reduction in Anti-dsDNA Antibodies | 40% reduction at 50 mg/kg |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Benzylphenyl Pyridine 3 Carboxamide Derivatives
Systematic SAR Analysis of N-(2-benzylphenyl)pyridine-3-carboxamide Functional Group Variations
The structure-activity relationship (SAR) for this class of compounds is typically explored by systematically altering each of the three main structural components: the pyridine-3-carboxamide (B1143946) head, the central amide linker, and the N-phenyl tail with its benzyl (B1604629) substituent.
Pyridine (B92270) Ring Modifications: The pyridine ring is a crucial feature, often acting as a hydrogen bond acceptor and a key part of the pharmacophore. nih.gov Studies on related pyridine carboxamides show that the nitrogen atom's position within the ring and the nature of substituents can significantly impact biological activity. mdpi.com For instance, in a series of pyridine-3-carboxamide analogs developed as antibacterial agents, the substitution pattern on the pyridine ring was found to strongly influence their efficacy. nih.govresearchgate.net
Amide Linker Variations: The amide bond is a stable, planar unit that plays a critical role in orienting the aromatic rings and participating in hydrogen bonding with target proteins. nih.govnih.gov This interaction is considered a key feature for the biological activity of many carboxamide-containing molecules. nih.gov Research on related N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share the N-benzyl and amide-like structures, showed that the amide linker was essential for maintaining potent inhibitory activity. nih.gov
N-benzylphenyl Group Modifications: The N-phenyl ring and its benzyl substituent are prime locations for modification to explore hydrophobic and aromatic interactions. In studies of related thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives, substitutions on the N-phenyl ring had a profound effect on their activity as FOXM1 inhibitors. nih.gov Specifically, electron-withdrawing groups were found to be critical for potency.
The following table summarizes SAR findings from analogs, demonstrating how functional group changes on the phenyl ring impact biological activity.
| Compound Series | Base Scaffold | R Group (Substitution on Phenyl Ring) | Observed Activity | Source |
| FOXM1 Inhibitors | Thieno[2,3-b]pyridine-2-carboxamide | -CN (cyano) | Decreased FOXM1 expression | nih.gov |
| FOXM1 Inhibitors | Thieno[2,3-b]pyridine-2-carboxamide | -NO2, -CF3, -CH3 | No significant effect on FOXM1 expression | nih.gov |
| Antihyperlipidemic Agents | N-(benzoylphenyl)pyridine-3-carboxamide | 4-Chloro (on benzoyl) | Significant reduction in TG and TC | nih.gov |
| Antihyperlipidemic Agents | N-(benzoylphenyl)pyridine-3-carboxamide | 4-Nitro (on benzoyl) | Significant reduction in TG and TC | nih.gov |
| Antibacterial Agents | Pyridine-3-carboxamide | 4-Chloro (on phenylthiazolyl) | Exceptionally effective against R. solanacearum | researchgate.net |
Stereochemical Influences on Biological Activity and Pharmacological Profile
Stereochemistry can play a pivotal role in the biological activity of chiral molecules. For derivatives of this compound that contain stereocenters, the spatial arrangement of substituents can lead to significant differences in target binding affinity and pharmacological effects.
While direct studies on the stereoisomers of this compound are not extensively detailed in the provided context, research on analogous structures underscores the importance of chirality. For example, in a study on related 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, researchers proposed that future stereoselective synthesis of chiral alcohol derivatives would be necessary to determine if one enantiomer possesses greater anti-proliferative activity than the other. mdpi.com
In a separate investigation of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which also feature a core carboxamide structure, the specific (S)-configuration was integral to the design, and the resulting compounds showed distinct inhibitory profiles against various enzymes. mdpi.com This highlights that for chiral analogs in this family, a single enantiomer is likely responsible for the majority of the desired biological activity due to a more precise fit into the chiral binding site of a target protein.
Elucidation of Key Structural Features for Desired Activity
Through the convergence of SAR studies and computational modeling, a pharmacophore model for this class of compounds can be proposed. This model outlines the essential structural features required for biological activity.
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, making it a critical interaction point with biological targets. nih.govmdpi.com Its location at the 3-position of the carboxamide is often optimal.
Amide Linker: The -C(O)NH- group serves a dual function. It acts as both a hydrogen bond donor (the N-H) and an acceptor (the C=O), providing a rigid scaffold that correctly orients the aromatic systems for optimal binding. nih.govnih.gov
Aromatic Rings (Benzyl and Phenyl): The two aromatic rings (the phenyl of the benzylphenyl group and the benzyl ring itself) are crucial for engaging in hydrophobic and π-π stacking interactions within the target's binding pocket. nih.gov
Electron-Withdrawing Substituents: For certain activities, such as FOXM1 inhibition in related analogs, the presence of potent electron-withdrawing groups (e.g., -CN) on the N-phenyl ring is a definitive requirement for high potency. nih.gov In other cases, such as for antibacterial activity, halogen substituents like chlorine at specific positions were found to be exceptionally effective. researchgate.net
Pharmacophore mapping of related structures confirms the importance of these features, identifying specific steric and electrostatic hotspots that are critical for activity. rsc.org
Correlation of Molecular Properties with Biological and Mechanistic Outcomes
Structure-Property Relationship (SPR) studies connect the physicochemical properties of the molecules to their biological effects. Properties such as lipophilicity (logP), electronic effects, and molecular size are correlated with a compound's absorption, distribution, metabolism, excretion (ADME), and ultimately its mechanism of action.
Lipophilicity and Cell Permeability: The balance between hydrophilicity and lipophilicity is crucial for cellular activity. In a study of nicotinamide (B372718) derivatives as ALKBH2 inhibitors, a highly potent compound with a carboxyl group (AH2-15c) showed very low cellular activity due to poor cell membrane permeability. nih.gov Its un-hydrolyzed ester counterpart (AH2-14c), being more lipophilic, exhibited much better cellular activity, demonstrating a direct correlation between physicochemical properties and biological outcomes. nih.gov
Electronic Properties and Binding Affinity: The electronic nature of substituents can directly influence binding affinity. Studies have shown that the positions and types of substituents on the aromatic rings of pyridine-3-carboxamide analogs strongly influence their biological activity. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models for related compounds have successfully correlated electronic descriptors with activity, confirming that features like the distribution of electron density are key to the mechanism. rsc.org
The following table illustrates the relationship between molecular properties and observed outcomes for related nicotinamide analogs.
| Compound | Key Molecular Property | Biological / Mechanistic Outcome | Source |
| AH2-15c | High polarity (due to carboxyl group) | Potent enzyme inhibition (IC50 = 0.031 µM) but poor cell permeability and low cellular activity. | nih.gov |
| AH2-14c | Increased lipophilicity (ester form) | Readily enters cells, leading to superior anti-proliferation and anti-migration effects in U87 cells. | nih.gov |
| Various Pyridine Analogs | HOMO-LUMO energy gap | Correlated with charge transfer interactions and overall biological activity. | nih.gov |
Potential Applications in Chemical Biology and Advanced Materials Science
Development of N-(2-benzylphenyl)pyridine-3-carboxamide as Chemical Probes for Biological Systems
The development of small molecules as chemical probes to investigate biological systems is a cornerstone of chemical biology. Pyridine-based carboxamides have shown promise in this area, particularly as inhibitors of enzymes and modulators of protein-protein interactions. For instance, derivatives of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have demonstrated potent anti-proliferative activity in cancer cell lines, suggesting that they interfere with critical cellular processes such as phospholipid metabolism. mdpi.com The mechanism of action for these compounds is thought to involve the inhibition of phosphoinositide-specific phospholipase C (PI-PLC). mdpi.com
Furthermore, certain pyridine (B92270) derivatives have been designed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. mdpi.com The design of these inhibitors often incorporates a pyridine core, which acts as a crucial pharmacophore. Given these precedents, this compound could potentially be explored as a scaffold for developing novel chemical probes. The benzylphenyl group could be strategically modified to enhance binding affinity and selectivity for specific biological targets.
Table 1: Examples of Biologically Active Pyridine Carboxamide Derivatives
| Compound Class | Biological Target/Activity | Reference |
| 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines | Anti-proliferative activity, potential PI-PLC inhibition | mdpi.com |
| (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide | VEGFR-2 inhibition | mdpi.com |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives | Monoamine oxidase and cholinesterase inhibition | nih.gov |
Integration of this compound into Fluorescent or Affinity Labels
Fluorescent and affinity labels are indispensable tools for visualizing and isolating biological molecules. The pyridine nucleus, particularly aminopyridines, can serve as a core for fluorescent probes. Unsubstituted pyridin-2-amine, for example, exhibits a high quantum yield. mdpi.com The synthesis of highly substituted aminopyridines with tailored fluorescent properties is an active area of research. mdpi.com By incorporating suitable functional groups, it is conceivable that this compound could be transformed into a fluorescent label. The large aromatic system of the benzylphenyl group might also contribute to or modulate the molecule's photophysical properties.
Affinity labels, on the other hand, are used to selectively tag and identify binding partners in complex biological mixtures. The development of such labels requires a reactive group that can form a covalent bond with the target protein. While this compound in its current form is not a reactive affinity label, it could be functionalized with a photo-activatable or chemically reactive group to serve this purpose.
Catalytic Applications of this compound or its Metal Complexesnih.gov
The pyridine nitrogen atom in this compound makes it a potential ligand for coordinating with metal ions. The resulting metal complexes could exhibit catalytic activity. Research on related pyridine-based ligands has shown their utility in various catalytic transformations.
For example, diiron(II) complexes with benzyl-substituted pyridine ligands have been synthesized as models for the active site of soluble methane (B114726) monooxygenase (MMOH) and have been studied for their oxygenation capabilities. semanticscholar.org Additionally, zinc(II) complexes based on 6-phenylpyridine-2-carboxylic acid have been shown to be active catalysts for the oxidation of benzyl (B1604629) alcohol. bcrec.id Similarly, a nickel(II) complex with 6-phenylpyridine-2-carboxylic acid also demonstrated good catalytic performance in the oxidation of benzyl alcohol. mdpi.com Barium(II) complexes with pyridine-2-carboxaldehyde-2-phenylacetic acid hydrazone ligands have also been investigated for their catalytic activity in benzyl alcohol oxidation.
These examples highlight the potential of metal complexes of pyridine-containing ligands in oxidation catalysis. It is plausible that this compound could act as a ligand to form catalytically active metal complexes for a range of organic transformations. The electronic and steric properties of the benzylphenyl substituent could be leveraged to fine-tune the catalytic activity and selectivity of the metal center.
Table 2: Catalytic Activity of Metal Complexes with Related Pyridine Ligands
| Metal Complex | Ligand | Catalytic Reaction | Reference |
| Diiron(II) complexes | 2-Benzylpyridine | Oxygenation of hydrocarbons | semanticscholar.org |
| Trinuclear Zn(II) complex | 6-Phenylpyridine-2-carboxylic acid | Oxidation of benzyl alcohol | bcrec.id |
| Ni(II) complex | 6-Phenylpyridine-2-carboxylic acid | Oxidation of benzyl alcohol | mdpi.com |
| Ba(II) complex | Pyridine-2-carboxaldehyde-2-phenylacetic acid hydrazone | Oxidation of benzyl alcohol |
Future Research Directions and Unexplored Avenues for N 2 Benzylphenyl Pyridine 3 Carboxamide
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development. For N-(2-benzylphenyl)pyridine-3-carboxamide, these computational tools offer a powerful approach to overcoming the challenges of predicting patient response and discovering novel applications.
ML algorithms can analyze vast and complex datasets to identify patterns that are not apparent to human researchers. For instance, ML models have been developed to predict the response of various cancer types to PARP inhibitors. medrxiv.orgfrontiersin.org These models integrate multi-modal data, including gene expression profiles, clinical characteristics, pathological findings, and biochemical indicators, to generate predictive signatures. medrxiv.orgfrontiersin.orgnih.gov A PARP inhibitor response signature, for example, could be developed by analyzing the gene transcription profiles of cancer cell lines treated with the compound, using algorithms like LASSO logistic regression to identify the most predictive genes. medrxiv.org
Future research could focus on creating specific predictive models for this compound. By training ML algorithms on data from patients treated with this specific inhibitor, it may be possible to identify novel biomarkers that predict sensitivity or resistance. Studies have successfully used this approach for other PARP inhibitors in ovarian cancer, identifying factors like total bile acids (TBAs) and CA-199 as significant prognostic indicators. frontiersin.orgnih.govresearchgate.net Such models have demonstrated robust performance, with high accuracy in predicting patient outcomes. frontiersin.orgresearchgate.net
Table 1: Application of AI/ML in PARP Inhibitor Research
| AI/ML Application | Description | Potential for this compound | Key Findings from Studies |
|---|---|---|---|
| Predictive Response Modeling | Uses gene expression and clinical data to predict which patients will respond to treatment. medrxiv.orgfrontiersin.org | Development of a specific response signature to identify susceptible patient populations beyond those with known HRD mutations. | Models for other PARP inhibitors have achieved high predictive accuracy (AUC values of 0.79 for primary and 0.72 for recurrent ovarian cancer). frontiersin.orgnih.gov |
| Biomarker Discovery | Identifies novel prognostic factors from multimodal data (e.g., biochemical indicators, pathological findings). nih.govresearchgate.net | Uncovering non-obvious biomarkers for sensitivity or resistance to this compound. | Factors like Total Bile Acids (TBAs) and CA-199 have been identified as independent risk factors for PARPi treatment in ovarian cancer. frontiersin.orgresearchgate.net |
| Structure-Based Virtual Screening | Employs ML-based scoring functions to identify novel, potent inhibitors from large compound libraries. researchgate.net | Accelerating the discovery of next-generation analogs with improved properties by screening for molecules with high predicted binding affinity. | PARP1-specific ML models perform better than generic scoring functions in identifying potent inhibitors. researchgate.net |
| De Novo Drug Design | Utilizes generative AI models to design new molecules with desired polypharmacological profiles. nih.gov | Designing analogs that can simultaneously interact with PARP and other synergistic targets. | AI can generate non-intuitive molecular solutions that human designers might overlook. nih.gov |
Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)
Advancements in synthetic chemistry offer new avenues for the efficient, safe, and scalable production of this compound and its derivatives. Moving beyond traditional batch synthesis, modern methodologies like flow chemistry and photoredox catalysis present significant opportunities.
Flow chemistry, the process of performing chemical reactions in a continuous stream, offers enhanced control over reaction parameters, improved safety, and higher yields compared to batch methods. unimi.it This technique is particularly advantageous for multi-step syntheses and for handling potentially hazardous reagents. unimi.it The application of flow chemistry could streamline the production of the pyridine-3-carboxamide (B1143946) core, a crucial component of the target molecule.
Photoredox catalysis, which uses light to initiate chemical transformations, has emerged as a powerful tool for forming complex bonds under mild conditions. researchgate.netyoutube.com This methodology is particularly relevant for the functionalization of pyridines. researchgate.net Recent research has demonstrated photochemical methods for the C-H functionalization of pyridines to form new carbon-carbon bonds, a process that could be adapted for the synthesis of this compound precursors. researchgate.netacs.org For example, a dithiophosphoric acid catalyst has been shown to perform three key tasks in a photocatalytic cycle: pyridine (B92270) protonation, single-electron transfer (SET) for pyridinium (B92312) ion reduction, and hydrogen atom abstraction, enabling the coupling of pyridinyl and allylic radicals. researchgate.net Other innovative methods include organophosphorus-catalyzed three-component condensation to generate 2-amidopyridines, which could simplify the assembly of the final molecule. nih.gov
Table 2: Novel Synthetic Methodologies for Pyridine-3-Carboxamide Derivatives
| Methodology | Principle | Potential Application to this compound |
|---|---|---|
| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a single reactor. unimi.it | Improved yield, safety, and scalability for the multi-step synthesis of the compound. |
| Photoredox Catalysis | Uses visible light to drive redox reactions, enabling the formation of challenging chemical bonds under mild conditions. researchgate.netyoutube.com | Direct and regioselective C-H functionalization of the pyridine ring to attach the benzylphenyl moiety. |
| Organophosphorus Catalysis | A PIII/PV=O redox cycle catalyzes multicomponent reactions, such as the condensation of amines, carboxylic acids, and pyridine N-oxides. nih.gov | A one-pot synthesis approach to assemble the core amidopyridine structure. |
| TiO2 Photocatalysis | A heterogeneous catalyst (TiO2) uses solar radiation to perform selective oxidations in aqueous solutions. researchgate.net | Eco-friendly synthesis of the pyridine-3-carboxylic acid precursor from pyridinemethanol isomers. |
Investigation of New Biological Targets and Disease Areas Beyond Current Scope
While this compound's primary mechanism involves PARP inhibition, its therapeutic potential may extend to a broader range of diseases and biological targets. The pyridine-3-carboxamide scaffold itself is a versatile building block found in many biologically active compounds, suggesting a wide therapeutic window. nih.govnih.govnih.gov
The application of PARP inhibitors is expanding beyond cancers with BRCA1/2 mutations. frontiersin.orgaacrjournals.org Accumulating evidence suggests that tumors with defects in other DNA damage repair pathways, a phenotype known as "BRCAness," are also sensitive to PARP inhibition. frontiersin.orgaacrjournals.org This opens up potential applications in a variety of solid tumors, including:
Prostate Cancer: Preclinical models have shown that combining PARP inhibitors with androgen receptor (AR) blockade can induce a "chemical BRCAness" and enhance anti-tumor effects. aacrjournals.org
Pancreatic, Lung, and Endometrial Cancers: These cancers can harbor mutations in DNA repair genes (e.g., PTEN, ATM, PALB2), making them potential candidates for PARP inhibitor therapy. frontiersin.orgaacrjournals.org
Combination Therapies: There is strong rationale for combining PARP inhibitors with other treatments. Synergistic effects have been observed with immunotherapy (immune checkpoint inhibitors), angiogenesis inhibitors, and inhibitors of other signaling pathways like PI3K. aacrjournals.orgmdpi.comnih.gov
Beyond oncology, the pyridine-3-carboxamide structure has been explored for other activities. Analogs have been investigated as antibacterial, antifungal, antiviral, and anti-inflammatory agents. nih.govresearchgate.net For instance, certain N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives have shown promise in agriculture as effective agents against bacterial wilt in tomatoes. nih.gov This diversity of action underscores the potential for this compound or its derivatives to be repurposed for entirely new therapeutic indications, warranting further investigation into its broader biological activity profile.
Development of this compound Analogs with Enhanced Specificity or Novel Mechanisms
The chemical scaffold of this compound is ripe for modification to create analogs with improved therapeutic properties. Medicinal chemistry efforts can focus on enhancing specificity for PARP1, developing novel mechanisms of action, or creating dual-target inhibitors. mdpi.com
The synthesis of analogs can be achieved through systematic modification of the core structure. For example, substituting different functional groups on the pyridine or phenyl rings can significantly influence biological activity, as demonstrated in structure-activity relationship (SAR) studies of related compounds. nih.govnih.gov The synthesis of various thieno[2,3-b]pyridines and imidazo[1,2-a]pyridine-3-carboxamides has yielded compounds with potent anti-proliferative or antimicrobial activities. smolecule.commdpi.com
A particularly promising avenue is the development of dual-function molecules. By integrating a second pharmacophore into the this compound structure, it may be possible to create a single molecule that inhibits two distinct cancer-related pathways. For example, dual inhibitors targeting both PARP and PI3K have been developed and have shown enhanced efficacy compared to the administration of two separate drugs. mdpi.com Another innovative approach is the creation of Proteolysis Targeting Chimeras (PROTACs). A PROTAC based on a PARP inhibitor could be designed to not only block the enzyme's activity but also trigger its degradation, potentially leading to a more profound and durable therapeutic effect and overcoming certain resistance mechanisms. mdpi.com
Q & A
Q. Critical Parameters :
- Reaction temperature (60–80°C for amidation).
- Catalyst choice (e.g., Lewis acids like ZnCl₂ for regioselectivity).
Basic: How is the molecular structure of this compound validated?
Methodological Answer:
Structural confirmation requires a combination of analytical techniques:
- Single-Crystal XRD : Resolve bond lengths/angles using programs like SHELXL or SIR97 . For example, pyridine ring planarity and amide torsion angles should align with similar carboxamides (e.g., θ(N–C=O) ≈ 120° ).
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts with analogs (e.g., pyridine C3-carboxamide protons at δ 8.5–8.7 ppm ).
- IR : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
Advanced: How can reaction mechanisms for substituent modifications be analyzed?
Methodological Answer:
Mechanistic studies require:
- Kinetic Profiling : Monitor reaction progress via HPLC or in situ IR to identify intermediates (e.g., acyl chloride formation in amidation).
- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate transition states for substituent reactions (e.g., benzyl group oxidation to ketones ).
- Isotopic Labeling : ¹⁸O tracing in hydrolysis studies to confirm nucleophilic attack sites .
Contradiction Resolution :
Discrepancies between experimental and computational data (e.g., unexpected regioselectivity) may arise from solvent effects or catalyst coordination—validate via variable-temperature NMR .
Advanced: How are crystallographic data inconsistencies resolved for pyridine-carboxamides?
Methodological Answer:
Crystallography challenges include disordered benzyl groups or twinning. Strategies:
- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
- Refinement Tools :
- Validation Metrics : Check R-factor convergence (R₁ < 5%) and ADP (atomic displacement parameter) consistency .
Example : A 2025 study resolved benzyl group disorder in a related compound by refining two occupancy models, achieving a final R-factor of 3.2% .
Advanced: What strategies identify biological targets for this compound?
Methodological Answer:
Target identification involves:
- Molecular Docking : Screen against protein databases (PDB) using AutoDock Vina. For example, pyridine-carboxamides often target kinase ATP-binding pockets (e.g., LATS1/2 in regenerative medicine ).
- SAR Studies : Compare with analogs (e.g., fluorophenyl derivatives showing mGlu5 receptor modulation ).
- Biophysical Assays :
- SPR (Surface Plasmon Resonance) : Measure binding affinity (KD) to purified receptors.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
Data Interpretation : Contradictions between docking scores and activity (e.g., high docking score but low inhibition) may indicate allosteric binding or metabolite interference—validate via mutagenesis .
Tables for Comparative Analysis
Q. Table 1: Solubility and Stability of Pyridine-Carboxamides
| Compound | Solubility (DMSO) | Stability (pH 7.4, 25°C) | Reference |
|---|---|---|---|
| N-(2-Benzylphenyl) derivative | 12 mM | >48 hours | |
| N-(3-Fluorophenyl) analog | 8 mM | 24 hours | |
| N-(Cyclobutyl) variant | 5 mM | <12 hours |
Q. Table 2: Biological Activity of Structural Analogs
| Compound | Target | IC₅₀ (nM) | Application | Reference |
|---|---|---|---|---|
| N-(4-Carbamoylphenyl) | SARS-CoV-2 Spike | 42 | Antiviral | |
| N-(3-Chlorophenyl) | mGlu5 Receptor | 18 | Neurological | |
| N-(Trifluoromethylphenyl) | COX-2 | 89 | Anti-inflammatory |
Key Recommendations for Researchers
- Synthesis : Prioritize regioselective coupling to avoid positional isomers.
- Characterization : Combine XRD with dynamic NMR to address flexibility in the benzyl group.
- Biological Testing : Use orthogonal assays (e.g., SPR + CETSA) to mitigate false positives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
